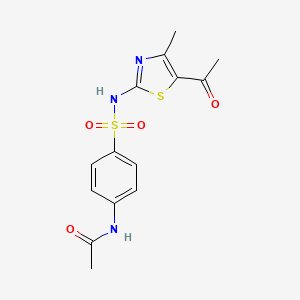
N-(4-(((3-Acetyl-4-methyl-2,5-thiazolyl)amino)sulfonyl)phenyl)ethanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(((3-Acetyl-4-methyl-2,5-thiazolyl)amino)sulfonyl)phenyl)ethanamide, or N-AMSTPE, is a synthetic molecule that has become increasingly important in scientific research. N-AMSTPE is a versatile compound that has a wide range of applications in fields such as biochemistry, physiology, and pharmacology.
Applications De Recherche Scientifique
N-AMSTPE has a wide range of applications in scientific research. It has been used in the study of enzyme inhibition, as well as in the study of drug metabolism and pharmacokinetics. In addition, it has been used in the study of protein-protein interactions and the development of therapeutic agents. N-AMSTPE has also been used in the study of cellular signaling pathways, gene expression, and cell death.
Mécanisme D'action
The mechanism of action of N-AMSTPE is not fully understood, but it is believed to work by binding to certain enzymes or proteins in the cell. This binding can result in the inhibition of the enzyme or protein, thus altering the biochemical and physiological processes of the cell.
Biochemical and Physiological Effects
N-AMSTPE has been shown to have a wide range of biochemical and physiological effects. In vitro studies have shown that it can inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2). In addition, it has been shown to inhibit the expression of certain genes, such as those involved in cell death. In vivo studies have also shown that N-AMSTPE can alter the expression of certain proteins, such as those involved in cell proliferation and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
N-AMSTPE is a versatile compound that can be used in a variety of laboratory experiments. Its advantages include its easy synthesis and its ability to bind to certain enzymes or proteins. However, it is important to note that N-AMSTPE is not always effective in inhibiting the activity of certain enzymes or proteins, and it can also be toxic at high concentrations.
Orientations Futures
N-AMSTPE has a wide range of potential future applications. It could be used in the development of drugs that target specific enzymes or proteins, as well as in the development of therapeutic agents for a wide range of diseases. In addition, it could be used to study the effects of certain drugs on the body and to develop new drug delivery systems. Finally, N-AMSTPE could be used to study the effects of environmental toxins on the body, as well as to develop new methods of environmental protection.
Méthodes De Synthèse
N-AMSTPE is typically synthesized through the reaction of 4-methyl-2,5-thiazolylamine with 3-acetyl-4-methyl-2,5-thiazolyl chloride, followed by the introduction of a sulfonamide group. The reaction of these two compounds is carried out in a solvent, such as acetonitrile, and the final product is a white solid. This synthesis method is efficient and yields a high yield of the desired product.
Propriétés
IUPAC Name |
N-[4-[(5-acetyl-4-methyl-1,3-thiazol-2-yl)sulfamoyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4S2/c1-8-13(9(2)18)22-14(15-8)17-23(20,21)12-6-4-11(5-7-12)16-10(3)19/h4-7H,1-3H3,(H,15,17)(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAOLGTQQZARMOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(((3-Acetyl-4-methyl-2,5-thiazolyl)amino)sulfonyl)phenyl)ethanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

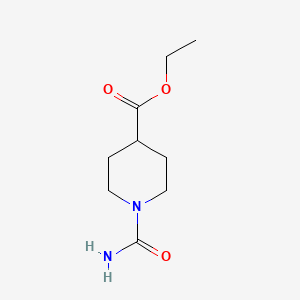
![6-Bromopyrrolo[2,1-f][1,2,4]triazine](/img/structure/B6358467.png)
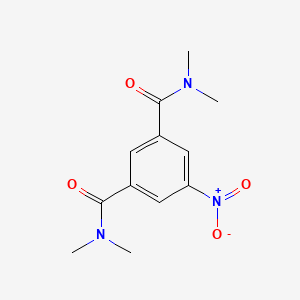




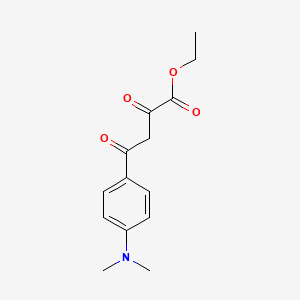

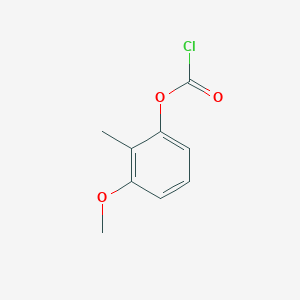
![2-Bromoimidazo[1,2-a]pyridine-7-carboxylic acid, 95%](/img/structure/B6358517.png)
![tert-Butyl 5-oxo-3,4,4a,6,7,7a-hexahydro-1H-cyclopenta[c]pyridine-2-carboxylate](/img/structure/B6358522.png)
![[(4-Methylpyrazolo[1,5-a]pyridin-3-yl)methyl]amine, 95%](/img/structure/B6358528.png)
